Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a seven-membered ring with two nitrogen atoms. The molecule is substituted at three positions:
- Position 1: A tert-butyl carbamate (Boc) group, a common protecting group for amines.
- Position 3: A methyl group, which introduces steric and electronic effects.
- Position 4: A 2-nitrobenzenesulfonyl (nosyl) group, a strong electron-withdrawing substituent often used as a protecting or activating group in synthetic chemistry.
This compound is likely employed as an intermediate in organic synthesis, particularly in medicinal chemistry, due to the nosyl group’s utility as a leaving group in nucleophilic substitutions . The Boc group enhances solubility and stability during synthetic steps .
Properties
Molecular Formula |
C17H25N3O6S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3 |
InChI Key |
ZIFXYEQQDVXSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a suitable base.
Attachment of the Methyl Group: The methyl group can be added through methylation reactions using methyl iodide or similar reagents.
Sulfonylation with 2-Nitrophenyl Sulfonyl Chloride: The final step involves the sulfonylation of the diazepane ring with 2-nitrophenyl sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups in place of existing ones.
Scientific Research Applications
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,4-diazepane derivatives, focusing on substituents, molecular weights, synthesis yields, and key applications:
Key Observations:
Substituent Effects on Reactivity: The nosyl group in the target compound offers superior leaving-group ability compared to chlorosulfonyl () or benzoyl () groups, enabling efficient nucleophilic substitutions .
Synthesis Efficiency :
- Yields vary significantly: UNC4511 precursors achieved 71% over two steps , while aryl-substituted derivatives () showed lower yields (61%), possibly due to steric challenges .
Physical Properties :
- The trifluoromethylbenzoyl derivative () has a higher molecular weight (372.38 g/mol) than the target compound, impacting solubility and pharmacokinetics in drug design .
- Compounds with discontinued availability () may face synthesis or stability issues, highlighting the importance of robust protecting groups like Boc .
Applications :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate, and how are intermediates purified?
- Methodology : The synthesis typically involves sulfonylation of a diazepane intermediate. For example, a Boc-protected diazepane derivative (e.g., tert-butyl 1,4-diazepane-1-carboxylate) is reacted with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) at 0°C. Purification is achieved via silica gel chromatography using hexanes/ethyl acetate (1:1) with 0.25% triethylamine to suppress amine protonation and improve resolution .
- Key Steps :
- Cooling to 0°C to control exothermic reactions.
- Dropwise addition of sulfonyl chloride to avoid side reactions.
- Extraction with ethyl acetate and water, followed by drying over Na₂SO₄.
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodology : Use a combination of:
- NMR Spectroscopy : Characteristic peaks include tert-butyl protons (δ ~1.4 ppm), diazepane methyl groups (δ ~2.3–2.8 ppm), and aromatic protons from the nitrobenzenesulfonyl group (δ ~7.5–8.5 ppm).
- LC-MS : Monitor molecular ion peaks ([M+H]⁺) to confirm molecular weight (e.g., exact mass ~425.15 g/mol).
- X-ray Crystallography (if crystalline) : Refinement using SHELX software to resolve bond lengths and angles .
Q. What are common Boc-deprotection strategies for diazepane derivatives?
- Methodology : Acidic cleavage with HCl in dioxane (4M, 4–6 hours at room temperature) removes the tert-butyloxycarbonyl (Boc) group. Post-deprotection, the free amine is neutralized with a weak base (e.g., NaHCO₃) and extracted into organic solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize rotamer formation during synthesis?
- Methodology : Rotamers arise from restricted rotation around sulfonamide bonds. To reduce this:
- Use polar aprotic solvents (e.g., DMF) at elevated temperatures (50–60°C) to enhance conformational mobility.
- Monitor reaction progress via ¹H NMR to detect rotamer ratios (e.g., 63:37 mixtures) and adjust solvent/temperature accordingly .
- Data Table :
| Solvent | Temperature | Rotamer Ratio | Yield |
|---|---|---|---|
| DCM | 0°C | 63:37 | 61% |
| DMF | 50°C | 85:15 | 73% |
Q. What computational methods are suitable for predicting the bioactivity of derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 Mpro in ).
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials .
Q. How can moisture-sensitive intermediates be handled during scale-up?
- Methodology :
- Use Schlenk lines or gloveboxes under nitrogen/argon atmospheres.
- Store intermediates in anhydrous solvents (e.g., THF, DCM) with molecular sieves.
- Avoid aqueous workups until final deprotection .
Q. What strategies resolve contradictions in catalytic efficiency for similar diazepane syntheses?
- Pd Catalysis : Ideal for allylation/cross-coupling but requires rigorous exclusion of oxygen.
- Base-Mediated Reactions : Simpler for sulfonylation but may require excess reagent.
- Compare turnover numbers (TON) and selectivity via kinetic studies .
Data Contradictions and Recommendations
- Catalyst Selection : reports high enantioselectivity with Pd catalysts, while uses stoichiometric TEA. Researchers should prioritize Pd for stereocontrol and TEA for cost-effective, non-chiral syntheses.
- Rotamer Handling : observes rotamers in DCM, whereas avoids them in DMF. Solvent polarity and temperature are critical variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
